molecular formula C10H24Cl2N2 B6069664 N,N,1,2,5-pentamethyl-4-piperidinamine dihydrochloride

N,N,1,2,5-pentamethyl-4-piperidinamine dihydrochloride

Cat. No. B6069664
M. Wt: 243.21 g/mol
InChI Key: HKTIEVIDKDNKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,1,2,5-pentamethyl-4-piperidinamine dihydrochloride, commonly known as PMDPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

PMDPH acts as a fluorescent probe by undergoing an intramolecular cyclization reaction in the presence of ROS and RNS. This reaction results in the formation of a fluorescent product that can be detected using fluorescence spectroscopy. PMDPH also acts as a quencher of singlet oxygen by reacting with it and preventing its further reaction with other molecules. Furthermore, PMDPH acts as a spin trap by reacting with free radicals and forming a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
PMDPH has been found to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage by scavenging ROS and RNS. PMDPH has also been found to modulate the activity of various enzymes such as xanthine oxidase and NADPH oxidase. Additionally, PMDPH has been shown to inhibit the formation of advanced glycation end products (AGEs) which are implicated in the pathogenesis of various diseases such as diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using PMDPH in lab experiments include its high sensitivity and specificity for the detection of ROS and RNS. It is also a pH-sensitive fluorescent probe which makes it ideal for studying pH changes in biological systems. However, PMDPH has some limitations such as its short half-life and its potential toxicity at high concentrations. Additionally, PMDPH may interfere with other fluorescent probes and dyes which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of PMDPH in scientific research. One area of interest is the development of new synthetic methods for PMDPH that can improve its yield and purity. Another area of interest is the development of new derivatives of PMDPH that can have improved properties such as longer half-life and lower toxicity. Additionally, PMDPH can be used in the development of new diagnostic tools for the detection of oxidative stress in living organisms. Finally, PMDPH can be used in the development of new therapeutic agents for the treatment of diseases such as diabetes and Alzheimer's disease.
Conclusion:
In conclusion, PMDPH is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it an ideal candidate for studying the oxidative stress in living cells and tissues. PMDPH has been found to have various biochemical and physiological effects and has been extensively used in scientific research as a fluorescent probe for the detection of ROS and RNS. While PMDPH has some limitations, its future directions in scientific research are promising.

Synthesis Methods

The synthesis of PMDPH involves the reaction of 4-piperidone with formaldehyde and dimethylamine in the presence of hydrochloric acid. The resulting product is then treated with methyl iodide to yield the final product, PMDPH dihydrochloride. This synthetic method has been well-established and is widely used in the production of PMDPH for research purposes.

Scientific Research Applications

PMDPH has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitrogen species (RNS). It has also been used as a quencher of singlet oxygen and as a spin trap for the detection of free radicals. The unique chemical properties of PMDPH make it an ideal candidate for studying the oxidative stress in living cells and tissues. Additionally, PMDPH has been used as a pH-sensitive fluorescent probe for the detection of pH changes in biological systems.

properties

IUPAC Name

N,N,1,2,5-pentamethylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-8-7-12(5)9(2)6-10(8)11(3)4;;/h8-10H,6-7H2,1-5H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTIEVIDKDNKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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